2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethanone hydrobromide
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Overview
Description
The compound “2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethanone hydrobromide” is a complex organic molecule that contains several functional groups, including an oxadiazole ring and a sulfanyl group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the sulfanyl group would likely have a significant impact on the overall structure .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the sulfanyl group could be involved in redox reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by factors like its molecular structure and the nature of its functional groups .
Scientific Research Applications
Brominated Flame Retardants
Brominated compounds, like the one due to its bromophenyl component, are extensively studied for their application as flame retardants. A review on novel brominated flame retardants (NBFRs) highlights their occurrence in indoor air, dust, consumer goods, and food, discussing their environmental fate, toxicity, and the need for further research on their impact and optimization for safety and effectiveness (Zuiderveen, Slootweg, & de Boer, 2020).
Oxadiazole Derivatives in Medicinal Chemistry
Oxadiazole derivatives are pivotal in medicinal chemistry, offering a wide range of biological activities. Research on oxadiazole compounds has shown them to possess antimicrobial, anticancer, and anti-inflammatory properties, making them valuable in the synthesis of new medicinal agents (Jalhan, Singh, Saini, Sethi, & Jain, 2017); (Verma, Khan, Akhtar, Alam, Akhter, & Shaquiquzzaman, 2019). This suggests that the specific compound could have potential applications in developing new drugs with these activities.
Heterocyclic Compounds in Electronics and Material Science
Heterocyclic compounds, such as those containing oxadiazole, are also significant in the field of electronics and material science. They are used in the development of polymers, luminescent materials, and electron-transporting materials due to their excellent thermal and chemical stability, and photoluminescent properties (Salimgareeva & Kolesov, 2005). This versatility underscores the potential of the specific bromophenyl-oxadiazole-chlorophenyl compound in applications beyond medicinal chemistry, possibly in developing new materials for electronic applications.
Safety and Hazards
Mechanism of Action
- By disrupting FtsZ function, this compound interferes with bacterial cell division, ultimately inhibiting bacterial growth .
- This disruption of cell division is bacteriostatic and bactericidal, depending on the concentration of the compound .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound is well-absorbed after oral administration. It distributes widely in tissues, including the site of infection. Metabolized primarily by liver enzymes. Eliminated via urine and feces.
Result of Action
Action Environment
Properties
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2O2S.BrH/c17-12-5-1-11(2-6-12)15-19-20-16(22-15)23-9-14(21)10-3-7-13(18)8-4-10;/h1-8H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXQRPIMSCDGIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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